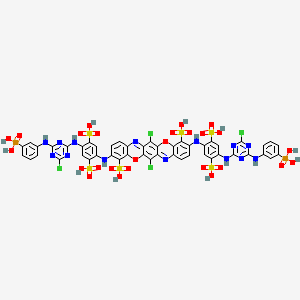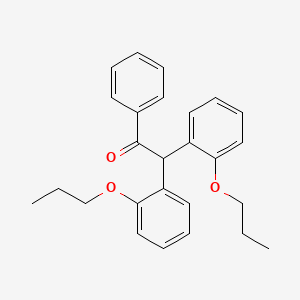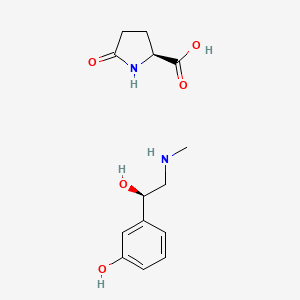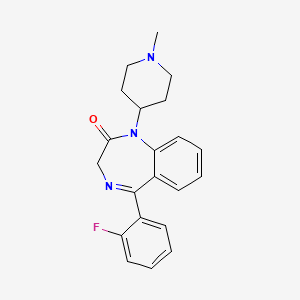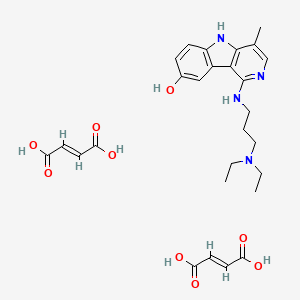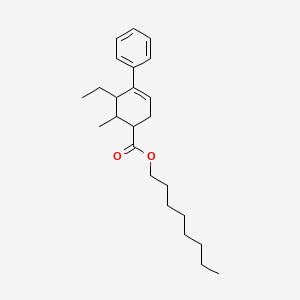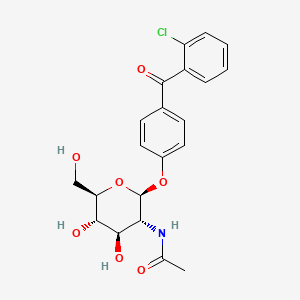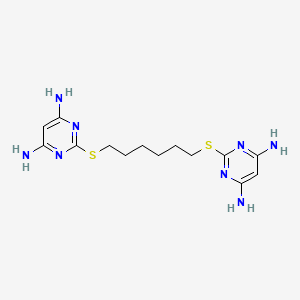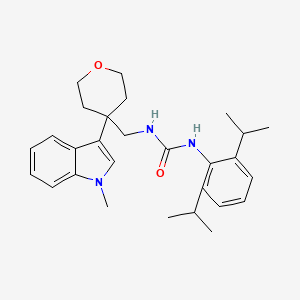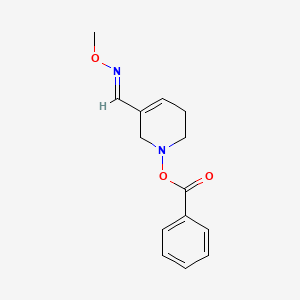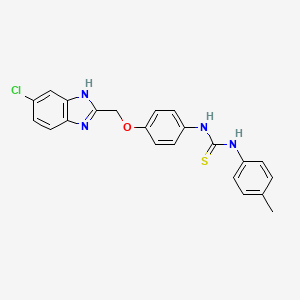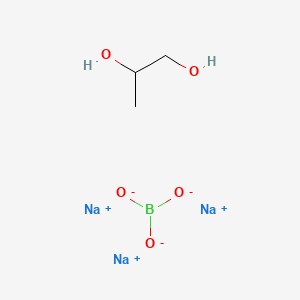
Trisodium;propane-1,2-diol;borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylene glycol, reaction product with sodium pentaborate, is a compound formed through the reaction of propylene glycol with sodium pentaborate. Propylene glycol is a synthetic organic compound with the chemical formula C3H8O2, known for its versatility and wide range of applications. Sodium pentaborate is an inorganic compound composed of sodium and boron. The reaction product of these two compounds results in a unique chemical with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol, reaction product with sodium pentaborate, involves the reaction of propylene glycol with sodium pentaborate under controlled conditions. The reaction typically takes place in an aqueous medium, where propylene glycol is mixed with sodium pentaborate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product.
化学反应分析
Types of Reactions
Propylene glycol, reaction product with sodium pentaborate, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield simpler alcohols or hydrocarbons.
科学研究应用
Propylene glycol, reaction product with sodium pentaborate, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as the production of polymers and other chemical products.
作用机制
The mechanism of action of propylene glycol, reaction product with sodium pentaborate, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in therapeutic or industrial settings.
相似化合物的比较
Similar Compounds
Ethylene glycol: Another diol with similar properties but different applications.
Glycerol: A triol with distinct chemical and physical properties.
1,3-Propanediol: A diol with structural similarities but different reactivity and applications.
Uniqueness
Propylene glycol, reaction product with sodium pentaborate, is unique due to its specific chemical structure and the presence of boron, which imparts distinct properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields.
属性
分子式 |
C3H8BNa3O5 |
|---|---|
分子量 |
203.88 g/mol |
IUPAC 名称 |
trisodium;propane-1,2-diol;borate |
InChI |
InChI=1S/C3H8O2.BO3.3Na/c1-3(5)2-4;2-1(3)4;;;/h3-5H,2H2,1H3;;;;/q;-3;3*+1 |
InChI 键 |
LHQSVQHRBCRIIJ-UHFFFAOYSA-N |
规范 SMILES |
B([O-])([O-])[O-].CC(CO)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



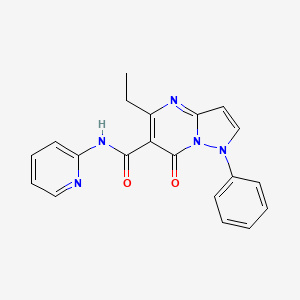
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
